1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol
Overview
Description
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol is an organic compound with a complex structure that includes both benzyloxymethyl and hydroxymethyl functional groups attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group of cyclohexanol, followed by the introduction of the benzyloxymethyl group through a nucleophilic substitution reaction. The hydroxymethyl group can then be introduced via a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxymethyl group can be reduced to a benzyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or tosylates can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(Benzyloxymethyl)-1-(carboxymethyl)cyclohexanol.
Reduction: Formation of 4-(Benzyl)-1-(hydroxymethyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxymethyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)-1-(hydroxymethyl)cyclohexanol
- 4-(Ethoxymethyl)-1-(hydroxymethyl)cyclohexanol
- 4-(Benzyloxymethyl)-1-(methoxymethyl)cyclohexanol
Uniqueness
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol is unique due to the presence of both benzyloxymethyl and hydroxymethyl groups, which confer distinct chemical and physical properties. These functional groups allow for a wide range of chemical modifications and applications, making this compound versatile in various research and industrial contexts.
Properties
Molecular Formula |
C15H22O3 |
---|---|
Molecular Weight |
250.33 g/mol |
IUPAC Name |
1-(hydroxymethyl)-4-(phenylmethoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O3/c16-12-15(17)8-6-14(7-9-15)11-18-10-13-4-2-1-3-5-13/h1-5,14,16-17H,6-12H2 |
InChI Key |
UCRXTEHYBUJDFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1COCC2=CC=CC=C2)(CO)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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